2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine hydrochloride
Overview
Description
2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine hydrochloride is a synthetic compound belonging to the class of phenethylamines. It is characterized by the presence of two methoxy groups at the 2 and 5 positions of the benzene ring, and a propylsulfanyl group at the 4 position.
Mechanism of Action
Target of Action
It is a phenethylamine derivative, which typically interacts with various neurotransmitter systems, including the serotonin and dopamine systems .
Mode of Action
As a phenethylamine derivative, it is likely to act as an agonist at certain serotonin and dopamine receptors, leading to increased activity of these neurotransmitter systems .
Biochemical Pathways
Given its structural similarity to other phenethylamines, it may influence the monoaminergic pathways, particularly those involving serotonin and dopamine .
Result of Action
Based on its structural similarity to other phenethylamines, it may lead to increased neuronal activity and neurotransmitter release .
Action Environment
Like other phenethylamines, its effects may be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine hydrochloride typically involves the alkylation of 2,5-dimethoxybenzaldehyde with propylthiol, followed by reductive amination with ethylamine. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenethylamines depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Similar structure but with a bromine atom instead of a propylsulfanyl group.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains a methyl group at the 4 position instead of a propylsulfanyl group.
3,4,5-Trimethoxyphenethylamine (mescaline): Features three methoxy groups on the benzene ring.
Uniqueness: 2,5-Dimethoxy-4-(propylsulfanyl)phenethylamine hydrochloride is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKNSBEESCMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048878 | |
Record name | 2,5-Dimethoxy-4-propylthiophenethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850140-15-7 | |
Record name | 2,5-Dimethoxy-4-propylthiophenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxy-4-propylthiophenethylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 850140-15-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2C-T-7 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70O70T990D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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